2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-15(14(2)24-19-13)12-18(22)21-10-8-20(9-11-21)16-6-4-5-7-17(16)23-3/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOSFMPRZIUVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Final Coupling: The final step involves coupling the oxazole and piperazine moieties under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated intermediates, nucleophiles like amines or alcohols, and suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Uniqueness
The uniqueness of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone lies in its specific substitution pattern, which can influence its biological activity, solubility, and other physicochemical properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.
Biological Activity
The compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of a piperazine derivative with an oxazole-containing moiety. The structural framework includes a piperazine ring linked to an oxazole group, which is known for its diverse biological activities.
Structural Formula
The general structure can be represented as follows:
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological activities including:
- Antidepressant Effects : Compounds containing piperazine rings are frequently associated with antidepressant properties. Studies suggest that the presence of the oxazole moiety enhances these effects by modulating neurotransmitter systems.
- Anticancer Activity : Preliminary studies have shown that derivatives of oxazole can induce apoptosis in various cancer cell lines. For example, related compounds have demonstrated cytotoxicity against glioma cells, suggesting potential applications in oncology.
- Neuroprotective Effects : The combination of piperazine and oxazole may confer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Serotonin Receptor Modulation : The piperazine component likely interacts with serotonin receptors (5-HT), influencing mood and behavior.
- Apoptosis Induction : Research has indicated that similar compounds can trigger apoptotic pathways in cancer cells, leading to cell cycle arrest and subsequent cell death.
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of related oxazole derivatives on glioma cell lines. The results highlighted that these compounds could inhibit cell proliferation effectively:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5f | 5.13 | C6 (glioma) |
| 5a | 5.00 | SH-SY5Y (neuroblastoma) |
Flow cytometry analysis revealed that compound 5f induced significant apoptosis in the C6 cell line, indicating the potential for therapeutic application in glioblastoma treatment .
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal damage by modulating oxidative stress pathways, suggesting their utility in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
